molecular formula C5H7ClO2 B14722553 Methyl (E)-3-chloro-2-butenoate

Methyl (E)-3-chloro-2-butenoate

Cat. No.: B14722553
M. Wt: 134.56 g/mol
InChI Key: NQMWPCBPCHDUBG-ARJAWSKDSA-N
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Description

Methyl (E)-3-chloro-2-butenoate is an organic compound with the molecular formula C5H7ClO2. It is an ester derived from the reaction of methanol and 3-chloro-2-butenoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-chloro-2-butenoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-2-butenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-chloro-2-butenoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

    Electrophilic Addition: Bromine or hydrogen chloride can be added across the double bond.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

Major Products

    Substitution: Products such as 3-azido-2-butenoate or 3-thiocyanato-2-butenoate.

    Addition: Products like 3,4-dibromo-2-butenoate.

    Oxidation: Products such as 3-chloro-2-butenoic acid.

Scientific Research Applications

Methyl (E)-3-chloro-2-butenoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl (E)-3-chloro-2-butenoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In addition reactions, the double bond reacts with an electrophile, leading to the formation of new products. The ester group can undergo hydrolysis to form the corresponding acid and alcohol.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-bromo-2-butenoate
  • Methyl (E)-3-iodo-2-butenoate
  • Methyl (E)-3-fluoro-2-butenoate

Uniqueness

Methyl (E)-3-chloro-2-butenoate is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo, iodo, and fluoro analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

methyl (Z)-3-chlorobut-2-enoate

InChI

InChI=1S/C5H7ClO2/c1-4(6)3-5(7)8-2/h3H,1-2H3/b4-3-

InChI Key

NQMWPCBPCHDUBG-ARJAWSKDSA-N

Isomeric SMILES

C/C(=C/C(=O)OC)/Cl

Canonical SMILES

CC(=CC(=O)OC)Cl

Origin of Product

United States

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